molecular formula C16H16F2N2O2 B6972538 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one

6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one

Cat. No.: B6972538
M. Wt: 306.31 g/mol
InChI Key: XKBCEEXETUYMNT-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core with difluoromethyl and phenylbutyl substituents

Properties

IUPAC Name

6-(difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-16(2,11-6-4-3-5-7-11)13(21)9-20-10-19-12(15(17)18)8-14(20)22/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBCEEXETUYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrimidinone core. One common approach is the condensation of appropriate precursors, such as a difluoromethyl-substituted pyrimidinone with a phenylbutyl ketone derivative, under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity.

Biology: In biological research, 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one may be used as a probe to study biological processes or as a precursor for bioactive molecules.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials that benefit from the incorporation of fluorine atoms.

Mechanism of Action

The mechanism by which 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 6-(Difluoromethyl)phenanthridine

  • 6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid

Uniqueness: 6-(Difluoromethyl)-3-(3-methyl-2-oxo-3-phenylbutyl)pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

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